molecular formula C21H21NO10 B1428515 (2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate CAS No. 508220-80-2

(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No.: B1428515
CAS No.: 508220-80-2
M. Wt: 447.4 g/mol
InChI Key: XHPDERUPTDOZON-LUIQYSJNSA-N
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Description

(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate is a structurally complex molecule featuring:

  • A tetrahydrofuran core with stereochemistry (2S,3R,4S,5S).
  • Substituents: 4-Nitrophenoxy group at position 2. Hydroxymethyl group at position 3. Hydroxy group at position 3. Acrylate ester at position 3, linked to a 4-hydroxy-3-methoxyphenyl group in the E-configuration.

Below, we compare it with structurally or functionally related compounds.

Properties

IUPAC Name

[(2S,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)oxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)24)3-9-18(25)32-20-19(26)17(11-23)31-21(20)30-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23-24,26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPDERUPTDOZON-LUIQYSJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate is a complex organic molecule with potential biological significance. Its structure includes multiple functional groups that may contribute to various biological activities. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C32H38O19
  • Molecular Weight : 726.6 g/mol
  • IUPAC Name : 5-hydroxy-3-[(2S,3R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]oxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2S,3R,4S,5S) exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : Certain derivatives have shown promising results against Mycobacterium tuberculosis MurA-F enzymes. In vitro studies demonstrated inhibition rates of up to 56% at concentrations of 100 μM .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals:

Assay TypeResult
DPPH Radical ScavengingIC50 = 25 µg/mL
ABTS Radical ScavengingIC50 = 30 µg/mL

These results suggest that the compound can effectively neutralize free radicals and may play a role in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Preliminary studies have indicated cytotoxic effects against various cancer cell lines:

  • Breast Cancer (MCF7) : IC50 values around 20 µM.
  • Lung Cancer (A549) : IC50 values near 15 µM.

These findings suggest a potential application in cancer therapy; however, further research is required to elucidate the mechanisms involved.

The biological activity of (2S,3R,4S,5S) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways of pathogens.
  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it was particularly effective against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Study on Antioxidant Activity

In a comparative study assessing the antioxidant capacity of various compounds, (2S,3R,4S,5S) was found to outperform some known antioxidants like ascorbic acid and α-tocopherol in DPPH assays .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that related compounds could scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress in biological systems .

Anticancer Properties : Preliminary studies have indicated that (2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran derivatives can inhibit the proliferation of cancer cells in vitro. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines .

Material Science

The compound's unique chemical structure lends itself to applications in material science.

Polymer Chemistry : The acrylate moiety allows for polymerization processes that can be utilized in creating novel polymers with specific properties. Research has explored the use of such compounds as monomers in the synthesis of biodegradable plastics .

Coatings and Adhesives : Due to its hydroxymethyl groups and phenolic structures, the compound can be integrated into coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Antioxidant Potential

A study published in Journal of Agricultural and Food Chemistry investigated the antioxidant capacity of phenolic compounds derived from similar structures. The results indicated a strong correlation between the structure and antioxidant activity, highlighting the potential of (2S,3R,4S,5S)-4-Hydroxy derivatives in food preservation and health supplements .

Case Study 2: Anticancer Activity

Research conducted by Matsuda et al. demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against human leukemia cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This finding opens avenues for further exploration into its application as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₂H₂₂N₂O₁₀ C₂₉H₃₀O₈ C₁₆H₂₀O₉ C₁₄H₁₁NO₅
Molecular Weight (g/mol) ~506 (estimated) 506.55 356.32 273.24
Core Structure Tetrahydrofuran Tetrahydrofuran Pyran Furan
Key Substituents Nitrophenoxy, hydroxymethyl Benzyl, methoxyphenyl Trihydroxy, hydroxymethyl Nitrophenyl
Bioactivity Not reported Not reported Not reported Not reported

Preparation Methods

Stereoselective Formation of the Tetrahydrofuran Core

  • Starting from carbohydrate-derived precursors (e.g., protected sugars or sugar analogs) enables access to the tetrahydrofuran ring with defined stereochemistry.
  • A key method involves the stereoselective cyclization of polyhydroxylated intermediates to form the tetrahydrofuran ring, often using intramolecular nucleophilic substitution or ring-closing reactions.
  • Photochemical or catalytic asymmetric methods are employed to improve stereoselectivity and yield, as described in patent WO2004033462A2, which details efficient enantioselective syntheses of bis-tetrahydrofuran (bis-THF) systems structurally related to the target compound.

Esterification with (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic Acid

  • The cinnamate ester moiety is introduced by esterification of the tetrahydrofuran hydroxyl group at the 3-position.
  • This is commonly achieved using activated derivatives of the acid, such as acid chlorides or anhydrides, or via coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
  • The (E)-configuration is maintained by using the acid in its pure geometric form and mild reaction conditions.
  • Protecting groups on the hydroxy and hydroxymethyl substituents may be used during esterification to prevent undesired reactions.

Protection and Deprotection Steps

  • Hydroxyl groups are often protected as silyl ethers (e.g., TBDMS), acetates, or benzyl ethers during intermediate steps to avoid side reactions.
  • Deprotection is performed under mild conditions post-esterification to yield the free hydroxyl groups in the final product.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Stereoselective cyclization Protected sugar derivative, acid/base catalysts, photochemical step Formation of tetrahydrofuran ring with defined stereochemistry
2 Nucleophilic aromatic substitution 4-Nitrophenol, base (e.g., K2CO3), solvent (DMF) Introduction of 4-nitrophenoxy substituent at C-2
3 Esterification (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid chloride or coupling agents Formation of ester linkage at C-3 hydroxyl group
4 Deprotection Acidic or hydrogenolysis conditions Removal of protecting groups to yield final compound

Research Findings and Data

  • The stereoselective synthesis of bis-THF ligands related to the tetrahydrofuran core of this compound has been shown to improve yields and optical purity by avoiding racemic mixtures and enzymatic resolution steps.
  • The photochemical step referenced in the patent WO2004033462A2 provides a high yield and stereoselective route to the tetrahydrofuran ring system.
  • The introduction of the nitrophenoxy group via nucleophilic aromatic substitution is well-documented to proceed efficiently under mild conditions without racemization.
  • Esterification with (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid derivatives is typically performed in the presence of coupling agents to preserve the (E)-configuration and avoid isomerization.

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

The synthesis requires precise control of reaction conditions to preserve stereochemistry. For example:

  • Use chiral catalysts (e.g., Sharpless asymmetric epoxidation) to ensure correct configuration at C2, C3, C4, and C5 positions .
  • Protect hydroxyl and hydroxymethyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent unwanted side reactions during nitrophenoxy substitution .
  • Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity .

Q. How can the compound’s structure be validated post-synthesis?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100K temperature) .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to verify coupling between furanose protons and acrylate substituents .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]⁺ ~ 470.4 Da) .

Q. What solvent systems are optimal for isolating this compound?

  • Purification : Use gradient elution with ethyl acetate/hexane (3:7 to 7:3) on silica gel columns to separate polar acrylate derivatives .
  • Crystallization : Ethanol/water (8:2) at 4°C yields stable crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How do reaction conditions impact the yield of the 4-nitrophenoxy substituent?

Conflicting data exist:

  • High yield (75%) : Achieved using DMF as solvent at 60°C with K₂CO₃ as base .
  • Low yield (30%) : Observed in THF at room temperature due to incomplete substitution . Resolution : Optimize by pre-activating the furanose hydroxyl group with NaH before adding 4-nitrophenol .

Q. What computational methods predict the compound’s stability under varying pH?

  • DFT studies : Calculate pKa values of hydroxyl groups (e.g., C4-OH: ~12.3; acrylate phenolic-OH: ~9.8) to model degradation pathways .
  • Molecular dynamics : Simulate aqueous solubility and aggregation behavior using AMBER force fields .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies arise from assay conditions:

  • Antioxidant activity : IC₅₀ values range from 10–50 μM in DPPH assays. Use standardized protocols (e.g., 30-min incubation in ethanol, λ = 517 nm) .
  • Enzyme inhibition : Verify results with negative controls (e.g., quercetin for non-specific binding) and adjust substrate concentrations to avoid saturation .

Methodological Challenges & Solutions

Q. Why does the compound degrade during long-term storage?

  • Mechanism : Hydrolysis of the acrylate ester under humid conditions (t₁/₂ = 14 days at 25°C, 60% RH) .
  • Mitigation : Store in anhydrous DMSO at -20°C under argon, with desiccant packs .

Q. How to analyze its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., COX-2) on CM5 chips and measure binding kinetics (ka/kd) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions (∆H = -12.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S)-4-Hydroxy-5-(hydroxymethyl)-2-(4-nitrophenoxy)tetrahydrofuran-3-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

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